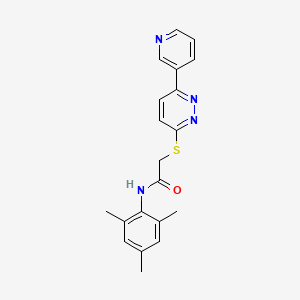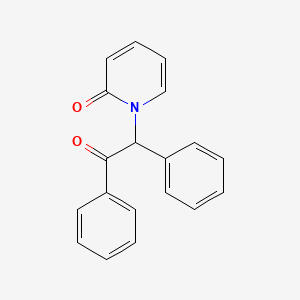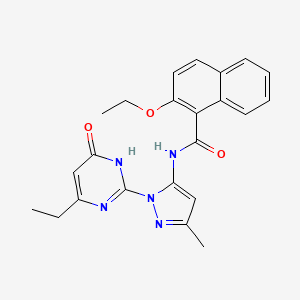
2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline is a chemical compound with the molecular formula C9H11ClN2 . It is a derivative of 5,6,7,8-tetrahydroquinoxaline, which is a volatile component of roasted peanuts, roasted filberts, roasted sesame seed, and roasted cocoa .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using its InChI code: 1S/C9H11ClN2/c1-6-5-10-7-3-2-4-8(7)11-6/h5H,2-4H2,1H3 . This indicates that the compound has a quinoxaline ring structure with a chlorine atom and a methyl group attached.Applications De Recherche Scientifique
Antimicrobial Activity
A significant application of 2-Chloro-3-methylquinoxaline derivatives is in the development of compounds with antimicrobial properties. For instance, Singh et al. (2010) synthesized various quinoxaline derivatives by replacing the C2 chlorine with an ether linkage, leading to new Schiff bases containing quinoxaline moieties. These compounds were tested for their antimicrobial activity, showcasing the potential of 2-Chloro-3-methylquinoxaline as a nucleus for generating compounds with optimized antimicrobial activity against a range of microorganisms (Singh, Kumar Deivedi, Hashim, & Singhal, 2010).
Synthesis of Thioether Derivatives with Antimicrobial Properties
Further expanding on its applications, derivatives of 2-Chloro-3-methylquinoxaline were synthesized by introducing a thioether linkage, which exhibited promising antimicrobial activity. This research demonstrates the versatility of 2-Chloro-3-methylquinoxaline in synthesizing new compounds with potential as antimicrobial agents (Singh, Hashim, & Singhal, 2011).
Anti-inflammatory Activity
Moreover, 2-Chloro-3-methylquinoxaline derivatives have been explored for their anti-inflammatory activity. A series of thioether derivatives were synthesized, showing significant anti-inflammatory effects in vivo, which highlights its potential in developing new anti-inflammatory drugs (Singh et al., 2010).
Disinfection Byproducts Detection
In the field of environmental chemistry, chloro- and bromo-benzoquinones, including derivatives related to 2-Chloro-3-methylquinoxaline, have been identified as new disinfection byproducts (DBPs) in drinking water. This discovery is crucial for understanding the formation of potentially carcinogenic compounds during water treatment processes and developing methods for their detection and quantification (Zhao et al., 2010).
Propriétés
IUPAC Name |
2-chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJVJFMPWRMCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2CCCCC2=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,4-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2981450.png)
![{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-(3-fluorophenyl)acetate](/img/structure/B2981456.png)
![3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2981457.png)
![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2981458.png)

![9-(4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2981460.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2981462.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2981463.png)



![N-((6-methylpyrimidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2981469.png)

